molecular formula C20H28N2O4 B13980947 Boc-DL-tryptophan tert-butyl ester

Boc-DL-tryptophan tert-butyl ester

Cat. No.: B13980947
M. Wt: 360.4 g/mol
InChI Key: IVXDHDUSJQBGMA-UHFFFAOYSA-N
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Description

Boc-DL-tryptophan tert-butyl ester, also known as 2-(tert-butoxycarbonylamino)-3-(indol-3-yl)propionic acid tert-butyl ester, is a derivative of the amino acid tryptophan. It is commonly used in organic synthesis and peptide chemistry due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a tert-butyl ester group, which provide protection to the amino and carboxyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-tryptophan tert-butyl ester typically involves the protection of the amino group of tryptophan with a Boc group and the esterification of the carboxyl group with tert-butyl alcohol. The reaction is usually carried out under basic conditions using di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting reagent and a suitable base such as triethylamine. The esterification can be achieved using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for the addition of reagents and control of reaction conditions helps in maintaining consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-tryptophan tert-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Hydrolysis: Aqueous sodium hydroxide (NaOH), sulfuric acid (H2SO4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Deprotection: Tryptophan derivatives with free amino and carboxyl groups

    Hydrolysis: Tryptophan with a free carboxyl group

    Substitution: Halogenated or nitrated tryptophan derivatives

Scientific Research Applications

Boc-DL-tryptophan tert-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-DL-tryptophan tert-butyl ester primarily involves its role as a protected amino acid derivative. The Boc group provides protection to the amino group, preventing unwanted side reactions during synthesis. The tert-butyl ester group protects the carboxyl group, allowing for selective reactions at other functional sites. Upon deprotection, the free amino and carboxyl groups can participate in various biochemical and chemical reactions, facilitating the synthesis of peptides, proteins, and other complex molecules .

Comparison with Similar Compounds

Boc-DL-tryptophan tert-butyl ester can be compared with other Boc-protected amino acids and esters. Some similar compounds include:

    Boc-L-tryptophan methyl ester: Similar in structure but with a methyl ester group instead of a tert-butyl ester group.

    Boc-L-phenylalanine tert-butyl ester: Another Boc-protected amino acid with a different side chain (phenylalanine instead of tryptophan).

    Boc-DL-phenylalanine tert-butyl ester: Similar to this compound but with phenylalanine as the amino acid

The uniqueness of this compound lies in its indole side chain, which imparts specific chemical properties and reactivity, making it valuable in peptide synthesis and other applications .

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)25-17(23)16(22-18(24)26-20(4,5)6)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,11H2,1-6H3,(H,22,24)

InChI Key

IVXDHDUSJQBGMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Origin of Product

United States

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